MK-3697

Descripción general

Descripción

MK-3697 es un antagonista selectivo del receptor de orexina 2, desarrollado principalmente para el tratamiento del insomnio. Los receptores de orexina juegan un papel crucial en la regulación de la excitación, la vigilia y el apetito. Al dirigirse selectivamente al receptor de orexina 2, this compound ayuda a promover el sueño sin afectar significativamente otros procesos fisiológicos .

Aplicaciones Científicas De Investigación

MK-3697 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de antagonistas del receptor de orexina y sus propiedades químicas.

Biología: Se emplea en la investigación para comprender el papel de los receptores de orexina en procesos biológicos como la regulación del sueño y el control del apetito.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento del insomnio y otros trastornos del sueño.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de orexina .

Mecanismo De Acción

MK-3697 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de orexina 2. Este receptor está principalmente involucrado en la promoción de la vigilia y la excitación. Al bloquear el receptor de orexina 2, this compound reduce la vigilia y promueve el sueño. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de la orexina, que regula la excitación y los ciclos de sueño-vigilia .

Análisis Bioquímico

Biochemical Properties

MK-3697 interacts with the orexin 2 receptor (OX2R), demonstrating a high affinity with a Ki value of 1.1 nM . It is selective for OX2R over the orexin 1 receptor (OX1R), with a Ki value of 3,600 nM for the latter . This interaction with the orexin receptors plays a crucial role in its biochemical activity.

Cellular Effects

The effects of this compound at the cellular level are primarily related to its influence on sleep regulation. By antagonizing the orexin 2 receptor, this compound can decrease active awake time and increase slow wave sleep (SWS) and rapid eye movement (REM) sleep .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the orexin 2 receptor, thereby inhibiting the activity of this receptor . This inhibition disrupts the normal functioning of the orexin system, which plays a key role in wakefulness and arousal.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated excellent sleep efficacy across species

Dosage Effects in Animal Models

In animal models, this compound has shown to decrease active awake time and increase slow wave sleep and rapid eye movement sleep when administered at a dose of 100 mg/kg

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MK-3697 implica la preparación de derivados de isonicotinamida 2,5-disustituidos. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de isonicotinamida: Esto implica la reacción de ácido isonicotínico con aminas apropiadas en condiciones específicas para formar la estructura central.

Reacciones de sustitución: Se introducen varios sustituyentes en las posiciones 2 y 5 del núcleo de isonicotinamida mediante reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr la pureza deseada

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos de producción. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

MK-3697 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes sustituyentes en posiciones específicas en el núcleo de isonicotinamida

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros y nucleófilos en condiciones controladas para lograr las sustituciones deseadas

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos y oxidados de this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

MK-1064: Otro antagonista selectivo del receptor de orexina 2 con efectos similares de promoción del sueño.

Suvorexant: Un antagonista dual del receptor de orexina que se dirige a los receptores de orexina 1 y orexina 2.

Lemborexant: Otro antagonista dual del receptor de orexina utilizado para tratar el insomnio

Singularidad

MK-3697 es único en su alta selectividad para el receptor de orexina 2, lo que le permite promover el sueño con efectos secundarios mínimos en comparación con los antagonistas duales del receptor de orexina. Esta selectividad reduce el riesgo de efectos secundarios narcolépticos y cataplógicos, convirtiéndolo en un candidato prometedor para el tratamiento del insomnio .

Propiedades

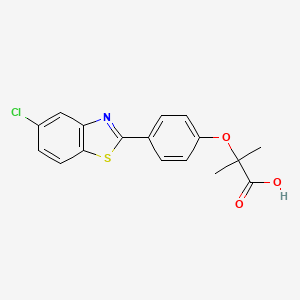

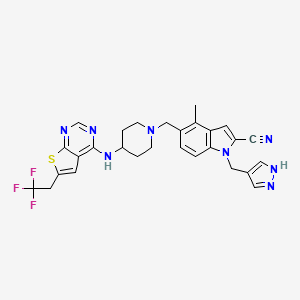

IUPAC Name |

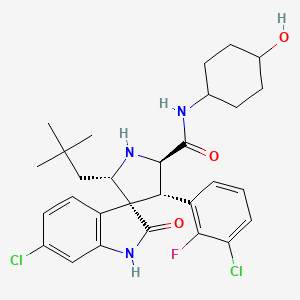

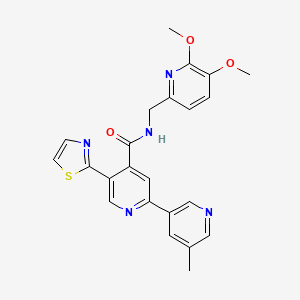

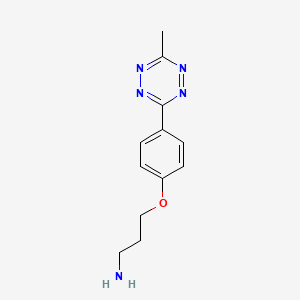

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOUDUXMPUHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224846-01-8 | |

| Record name | MK-3697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?

A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

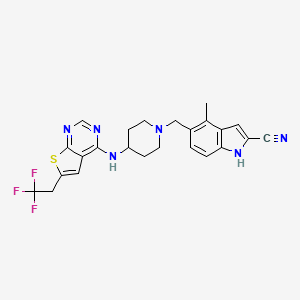

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)